Cas no 22044-58-2 (4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- structure
22044-58-2 structure
Product Name:4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
CAS No:22044-58-2
MF:C21H18O6
MW:366.364026546478
CID:261924
PubChem ID:5810067
Update Time:2025-04-19

4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-
    • 22044-58-2
    • LMPK12050239
    • KBioSS_002309
    • SR-05000002621-1
    • Spectrum4_000946
    • 5,7-Dihydroxy-3',4'-methylenedioxy-6-prenylisoflavone
    • KBio2_004875
    • KBio2_002307
    • BRD-K59272984-001-02-6
    • CHEMBL412010
    • CCG-40042
    • KBioGR_001532
    • SCHEMBL24075574
    • NCGC00095513-01
    • Q5263162
    • EVN8G9T8C6
    • 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
    • CHEBI:107656
    • SDCCGMLS-0066443.P001
    • SR-05000002621
    • 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-1-benzopyran-4-one
    • Spectrum5_001728
    • Isoflavone, 5,7-dihydroxy-6-(3-methyl-2-butenyl)-3',4'-(methylenedioxy)-
    • BSPBio_001879
    • Spectrum_001813
    • DTXSID601027239
    • SPECTRUM201650
    • KBio3_001379
    • derrubone
    • NCGC00095513-02
    • 4H-1-Benzopyran-4-one, 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-butenyl)- (
    • 3-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • UNII-EVN8G9T8C6
    • SPBio_000175
    • 3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
    • BDBM50477802
    • KBio2_007443
    • NCGC00178932-01
    • Spectrum3_000230
    • Spectrum2_000048
    • Inchi: 1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3
    • InChI Key: FTBGFGQPUMCUSC-UHFFFAOYSA-N
    • SMILES: O1C=C(C2=CC=C3C(=C2)OCO3)C(C2=C1C=C(C(C/C=C(\C)/C)=C2O)O)=O

Computed Properties

  • Exact Mass: 366.11034
  • Monoisotopic Mass: 366.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 85.2Ų

Experimental Properties

  • Density: 1.392
  • Boiling Point: 586.7°Cat760mmHg
  • Flash Point: 211°C
  • Refractive Index: 1.663
  • PSA: 85.22
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD